4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
Description
4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at position 4, methyl groups at positions 2 and 5 of the benzene ring, and a 2-pyridinylmethyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides with diverse biological activities, including enzyme inhibition and therapeutic applications. Its structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets such as carbonic anhydrases (CAs) or cholinesterases .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBBMNFRCYOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 294.37 g/mol
This compound has been investigated for its role in various biological systems, particularly in the context of cancer therapy and as an antimicrobial agent.
Cancer Therapeutics
Research has shown that this compound exhibits potent inhibitory effects on certain cancer cell lines. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Key Findings:
- Inhibition of Tumor Growth : In vitro studies indicate that the compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
- Mechanism : The compound appears to enhance the activity of tumor suppressor proteins like p53, leading to increased apoptosis in malignant cells.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Cell Lines | >1000 | Low cytotoxicity observed |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess moderate efficacy against certain bacterial strains.
Key Findings:
- Bacterial Inhibition : The compound demonstrated activity against Gram-positive bacteria, with further optimization needed to enhance its spectrum of activity.
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups. The enhanced apoptosis was attributed to the activation of p53 pathways.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on its antimicrobial properties, the compound showed effectiveness against Staphylococcus aureus. However, resistance patterns were noted, indicating the need for further modifications to improve its efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact on Activity: Chloro vs. Methoxy Groups: Chloro substituents (e.g., in BH50693) enhance hair growth activity, likely due to increased lipophilicity and target binding . Methoxy groups in the target compound may favor enzyme inhibition through hydrogen bonding . Pyridine vs.
Enzyme Inhibition Profiles
Carbonic Anhydrase (CA) Inhibition :
- The target compound’s pyridinylmethyl group may mimic pyrazole-containing analogs (), which show high hCA XII selectivity. However, direct activity data are lacking.
- Selectivity Trends : Bulky substituents (e.g., dihydro-pyrazole in ) enhance hCA XII selectivity, suggesting that the target compound’s 2-pyridinylmethyl group could similarly influence isoform preference .
Cholinesterase Inhibition :
- N-Butyryl analogs () demonstrate moderate butyrylcholinesterase inhibition, whereas the target compound’s methyl and pyridinyl groups may reduce activity due to steric hindrance .
Biological Activity
4-Methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews available literature on its biological properties, including antiproliferative effects, antibacterial activity, and other relevant pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C17H19N3O2S
- Molecular Weight : 329.42 g/mol
- CAS Number : 73590-85-9
The compound features a benzenesulfonamide moiety with methoxy and dimethyl substitutions, which contribute to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various derivatives of benzenesulfonamide compounds. For instance, a related compound demonstrated significant inhibitory activity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 3.1 |
| 2-Hydroxy-4-methoxy derivative | HCT 116 (Colon Cancer) | 3.7 |
| 3,4,5-Trihydroxy derivative | MCF-7 | 4.8 |
These results indicate that the compound exhibits selective antiproliferative activity, particularly against the MCF-7 breast cancer cell line, suggesting a potential role in cancer therapy .
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been extensively studied. The compound showed selective activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| Related Hydroxy Derivative | S. aureus | 32 |
These findings suggest that modifications in the chemical structure can enhance antibacterial effectiveness .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule formation essential for cell division.
- Targeting STAT3 Pathway : Some derivatives inhibit phosphorylation of STAT3, a transcription factor involved in cancer progression .
Case Studies and Research Findings
A notable case study explored the dual-targeting capabilities of related benzenesulfonamide compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
